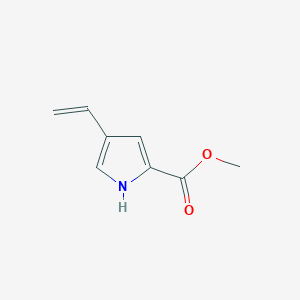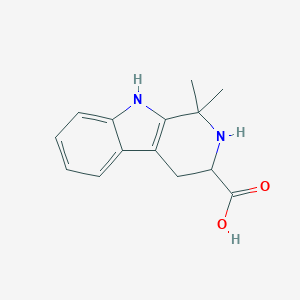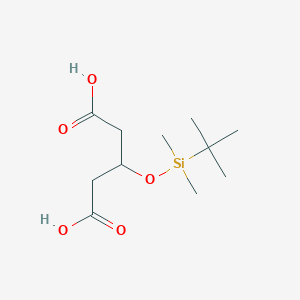![molecular formula C4H3N5O2 B188404 1H-Pyrazolo[1,5-D]tetrazole-6-carboxylic acid CAS No. 197356-15-3](/img/structure/B188404.png)
1H-Pyrazolo[1,5-D]tetrazole-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazolo[1,5-D]tetrazole-6-carboxylic acid is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in various fields of science. This compound is a tetrazole derivative that has been synthesized using different methods, and its unique structure has led to extensive research on its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mechanism Of Action
The mechanism of action of 1H-Pyrazolo[1,5-D]tetrazole-6-carboxylic acid is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes, such as xanthine oxidase and cyclooxygenase-2, which are involved in the inflammatory response. It has also been shown to induce apoptosis in cancer cells, which may contribute to its antitumor activity.
Biochemical And Physiological Effects
1H-Pyrazolo[1,5-D]tetrazole-6-carboxylic acid has been shown to have several biochemical and physiological effects. Studies have shown that this compound can reduce the production of reactive oxygen species, which are involved in oxidative stress and inflammation. It has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response.
Advantages And Limitations For Lab Experiments
The advantages of 1H-Pyrazolo[1,5-D]tetrazole-6-carboxylic acid for lab experiments include its high purity and yield, as well as its unique structure, which makes it a versatile compound for various applications. However, limitations include its potential toxicity and the need for further optimization of its synthesis methods.
Future Directions
There are several future directions for research on 1H-Pyrazolo[1,5-D]tetrazole-6-carboxylic acid. These include further studies on its mechanism of action, as well as its potential applications in drug discovery and development. Additionally, research on the synthesis of novel derivatives of this compound may lead to the discovery of new compounds with improved properties and potential applications in various fields of science.
Conclusion:
In conclusion, 1H-Pyrazolo[1,5-D]tetrazole-6-carboxylic acid is a unique heterocyclic compound that has gained significant attention in recent years due to its potential applications in various fields of science. Its synthesis methods have been optimized to yield high purity and yield of the compound, and its mechanism of action, biochemical and physiological effects, and potential applications in scientific research have been extensively studied. Further research on this compound may lead to the discovery of new compounds with improved properties and potential applications in drug discovery and development.
Synthesis Methods
1H-Pyrazolo[1,5-D]tetrazole-6-carboxylic acid can be synthesized using different methods, including the reaction of 5-aminotetrazole with ethyl 2-oxo-4-phenylbutyrate, followed by the reaction with hydrazine hydrate. Another method involves the reaction of 5-aminotetrazole with ethyl acetoacetate in the presence of acetic acid, followed by the reaction with hydrazine hydrate. These methods have been optimized to yield high purity and yield of the compound.
Scientific Research Applications
1H-Pyrazolo[1,5-D]tetrazole-6-carboxylic acid has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit antimicrobial, antitumor, and anti-inflammatory properties. It has also been used as a ligand in coordination chemistry and as a precursor in the synthesis of other heterocyclic compounds.
properties
CAS RN |
197356-15-3 |
|---|---|
Product Name |
1H-Pyrazolo[1,5-D]tetrazole-6-carboxylic acid |
Molecular Formula |
C4H3N5O2 |
Molecular Weight |
153.1 g/mol |
IUPAC Name |
3H-pyrazolo[5,1-e]tetrazole-6-carboxylic acid |
InChI |
InChI=1S/C4H3N5O2/c10-4(11)2-1-3-5-7-8-9(3)6-2/h1H,(H,5,8)(H,10,11) |
InChI Key |
NIJZDSQYUDYMDE-UHFFFAOYSA-N |
SMILES |
C1=C2N=NNN2N=C1C(=O)O |
Canonical SMILES |
C1=C2N=NNN2N=C1C(=O)O |
synonyms |
1H-Pyrazolo[1,5-d]tetrazole-6-carboxylicacid(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



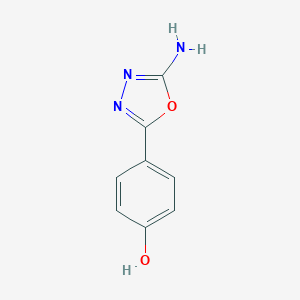
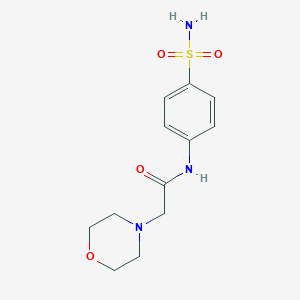
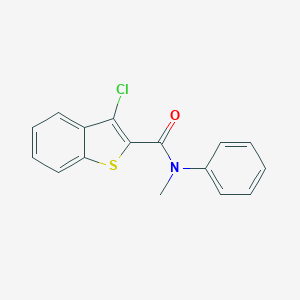
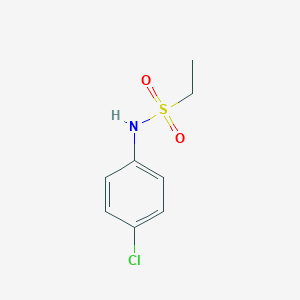
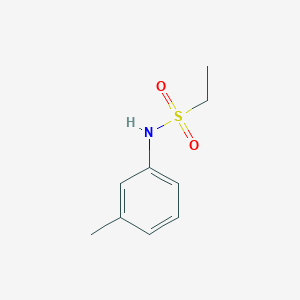
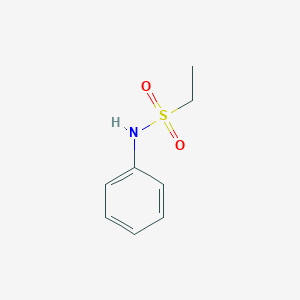
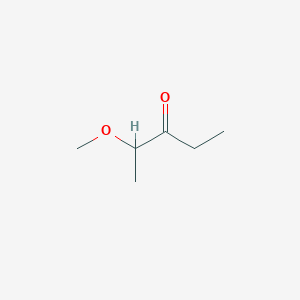

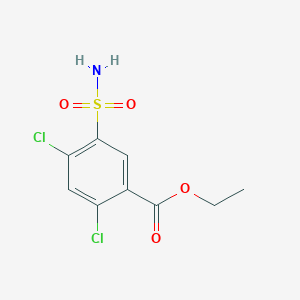
![2-Phenylimidazo[1,2-a]quinoline](/img/structure/B188334.png)
![3-Methyl[1,3]thiazolo[3,2-a]benzimidazole](/img/structure/B188335.png)
